molecular formula C25H28N8O5S3 B11459269 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B11459269
M. Wt: 616.7 g/mol
InChI Key: XGDWGSCABQYNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(DIMETHYLSULFAMOYL)-N-{[4-(4-ETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound that features a variety of functional groups, including sulfonamide, ethoxy, thiadiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{[4-(4-ETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-{[4-(4-ETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and triazole rings can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-{[4-(4-ETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-{[4-(4-ETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE
  • 4-(DIMETHYLSULFAMOYL)-N-{[4-(4-PROPOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE

Uniqueness

The uniqueness of 4-(DIMETHYLSULFAMOYL)-N-{[4-(4-ETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H28N8O5S3

Molecular Weight

616.7 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C25H28N8O5S3/c1-5-38-19-10-8-18(9-11-19)33-21(29-31-25(33)39-15-22(34)27-24-30-28-16(2)40-24)14-26-23(35)17-6-12-20(13-7-17)41(36,37)32(3)4/h6-13H,5,14-15H2,1-4H3,(H,26,35)(H,27,30,34)

InChI Key

XGDWGSCABQYNQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.